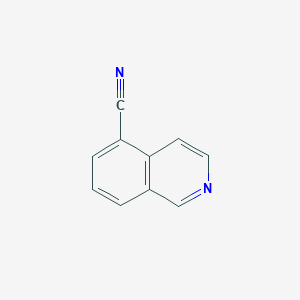
5-Cyanoisoquinoline
Übersicht
Beschreibung
5-Cyanoisoquinoline, also known as Isoquinoline-5-carbonitrile, is a compound with the molecular formula C10H6N21. It has a molecular weight of 154.17 g/mol1.
Synthesis Analysis
The synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years2. The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field2.
Molecular Structure Analysis
The IUPAC name of 5-Cyanoisoquinoline is isoquinoline-5-carbonitrile1. The InChI code is 1S/C10H6N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H1. The Canonical SMILES is C1=CC2=C(C=CN=C2)C(=C1)C#N1.
Chemical Reactions Analysis
While there are no specific chemical reactions associated with 5-Cyanoisoquinoline found, isoquinolines are known to be involved in various chemical reactions. For instance, they can be obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation2.Physical And Chemical Properties Analysis
5-Cyanoisoquinoline has a molecular weight of 154.17 g/mol1. It has a XLogP3-AA value of 1.8, indicating its lipophilicity1. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count1. The compound has a rotatable bond count of 01. The exact mass is 154.053098200 g/mol1. The topological polar surface area is 36.7 Ų1. The heavy atom count is 121.Wissenschaftliche Forschungsanwendungen
Kv1.5 Antagonists for Atrial Fibrillation Treatment
5-Cyanoisoquinoline derivatives have been explored as potential Kv1.5 antagonists for the treatment of atrial fibrillation. Studies have focused on the design and synthesis of novel isoquinoline-3-nitriles that show promising in vitro and in vivo inhibition of the Kv1.5 potassium channel and its associated cardiac potassium current, IKur. These compounds have demonstrated excellent potency, selectivity, and oral bioavailability, making them viable candidates for further development as therapeutic agents for atrial fibrillation (Trotter et al., 2006).
Cyanide-Free Synthesis
A cyanide-free method for synthesizing 1-(2-pyridyl)isoquinoline-3-carbonitriles, which includes 3-cyanoisoquinolines, has been developed. This method utilizes the interaction of 5-phenacyl-3-(2-pyridyl)-1,2,4-triazines with 1,2-dehydrobenzene, generated in situ, to afford the target compounds in good yields. This process highlights a safer, more environmentally friendly approach to synthesizing cyanoisoquinolines, which could have implications for their broader use in scientific research and pharmaceutical applications (Kopchuk et al., 2017).
Synthetic Methodologies for 3-Cyanoisoquinolines
Research has also been conducted on developing effective methods for the synthesis of 3-cyanoisoquinolines. A new method has been proposed based on the use of 5-cyano-3-(2-pyridyl)-1,2,4-triazines and arynes, which allows for the efficient synthesis of these compounds. This work contributes to the field by providing a novel approach to creating 3-cyanoisoquinolines, which could be beneficial for their application in various scientific research domains (Kopchuk et al., 2014).
Safety And Hazards
The safety data sheet for 5-Cyanoisoquinoline indicates that it may be harmful in contact with skin and if inhaled3. It may cause skin irritation and serious eye irritation3. It may also cause respiratory irritation3.
Zukünftige Richtungen
While there are no specific future directions for 5-Cyanoisoquinoline found, isoquinolines have been the subject of significant research due to their versatile applications in the fields of industrial and synthetic organic chemistry4. They play a major role in the field of medicinal chemistry4.
Please note that this information is based on the available resources and may not be fully exhaustive or up-to-date.
Eigenschaften
IUPAC Name |
isoquinoline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJDHUCBVHTPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332697 | |
| Record name | 5-Cyanoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanoisoquinoline | |
CAS RN |
27655-41-0 | |
| Record name | 5-Isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27655-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyanoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)
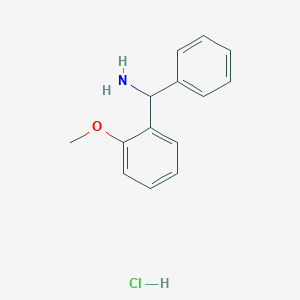
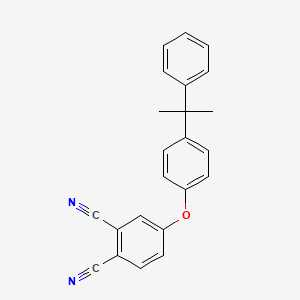
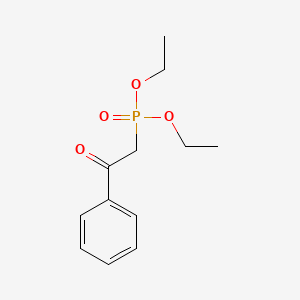

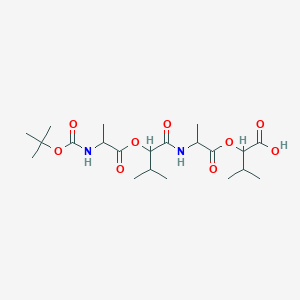
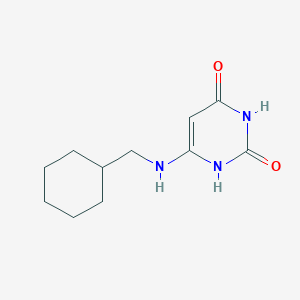
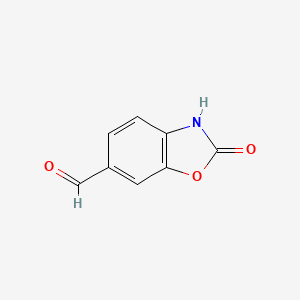
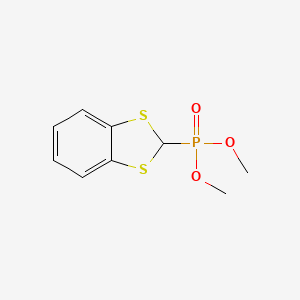
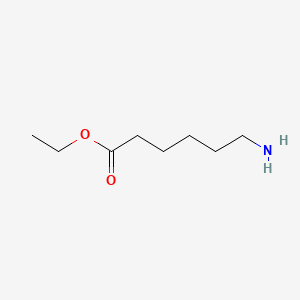
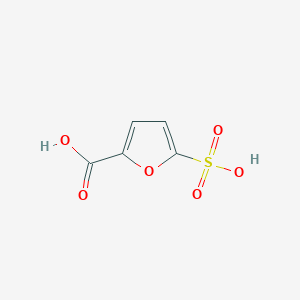
![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)